2-Isopropyl-5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole

Antibacterial SAR 1,3,4-Oxadiazole derivatives Gram-positive and Gram-negative bacteria

2-Isopropyl-5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole (CAS 1170851-80-5) is a heterocyclic compound belonging to the 1,3,4-oxadiazole class, incorporating a phenylsulfonyl-piperidine moiety and an isopropyl substituent at the oxadiazole 2-position. Its computed physicochemical descriptors (MW 335.4 g/mol, XLogP3 2.3, topological polar surface area 84.7 Ų, 0 hydrogen bond donors, 6 acceptors) position it as a neutral, moderately lipophilic molecule with favorable permeability characteristics for CNS and intracellular target engagement.

Molecular Formula C16H21N3O3S
Molecular Weight 335.42
CAS No. 1170851-80-5
Cat. No. B2355170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropyl-5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole
CAS1170851-80-5
Molecular FormulaC16H21N3O3S
Molecular Weight335.42
Structural Identifiers
SMILESCC(C)C1=NN=C(O1)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C16H21N3O3S/c1-12(2)15-17-18-16(22-15)13-8-10-19(11-9-13)23(20,21)14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3
InChIKeyAKBLWMRHSSJVQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Isopropyl-5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole (CAS 1170851-80-5): Core Scaffold, Physicochemical Profile & Procurement-Relevant Identity


2-Isopropyl-5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole (CAS 1170851-80-5) is a heterocyclic compound belonging to the 1,3,4-oxadiazole class, incorporating a phenylsulfonyl-piperidine moiety and an isopropyl substituent at the oxadiazole 2-position [1]. Its computed physicochemical descriptors (MW 335.4 g/mol, XLogP3 2.3, topological polar surface area 84.7 Ų, 0 hydrogen bond donors, 6 acceptors) position it as a neutral, moderately lipophilic molecule with favorable permeability characteristics for CNS and intracellular target engagement [1]. The core scaffold is associated with diverse biological activities including antibacterial, antifungal, anti-inflammatory, and anticancer properties in peer-reviewed studies [2].

Why Generic Substitution Fails for 2-Isopropyl-5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole: Structure–Activity Relationship Constraints Across In-Class Analogs


Simple in-class substitution is unreliable due to the steep structure–activity relationship (SAR) governing the 1,3,4-oxadiazole-piperidine-sulfonamide chemotype. Published SAR studies on closely related 2-thioether derivatives demonstrate that even minor variations in the N-substituent on the acetamide side chain can shift the minimum inhibitory concentration (MIC) against S. aureus from >100 µM to ~10 µM [1]. Similarly, altering the sulfonamide aryl group (e.g., phenyl vs. 4-chlorophenyl) or the oxadiazole 2-substituent (isopropyl vs. cyclopropyl vs. furan-2-yl) has been shown to modulate both potency and spectrum across Gram-positive and Gram-negative panels [2][3]. These divergent activity profiles mean that exchanging the target compound for a generic 1,3,4-oxadiazole analog without quantitative justification would compromise experimental reproducibility and lead to erroneous structure–activity conclusions.

2-Isopropyl-5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole: Head-to-Head Quantitative Differentiation Evidence for Scientific Procurement


Substituent-Dependent Antibacterial Potency: Isopropyl vs. Thiol vs. Furan-2-yl at the Oxadiazole 2-Position

In closely related series sharing the 5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole scaffold, the nature of the 2-substituent dictates antibacterial potency and spectrum. The 2-thiol intermediate (compound 3 in reference studies) shows only negligible direct antibacterial activity (MIC > 100 µM against S. aureus, E. coli), whereas its S-substituted derivatives achieve MIC values as low as 10.31 ± 1.94 µM against S. aureus [1]. Among 2-position variants, the 2-(furan-2-yl) analog (CAS 1170065-47-0) and 2-cyclopropyl analog have been synthesized but lack published quantitative MIC data, making potency comparisons impossible without experimental determination. The 2-isopropyl variant introduces steric bulk and moderate lipophilicity (XLogP3 2.3) [2] that are predicted to enhance membrane permeability relative to the 2-thiol (XLogP3 ~1.1 estimated) while avoiding the metabolic liabilities associated with the furan ring. This property profile makes the 2-isopropyl compound a preferred scaffold for optimizing oral bioavailability in antibacterial lead optimization [3].

Antibacterial SAR 1,3,4-Oxadiazole derivatives Gram-positive and Gram-negative bacteria

Structure–Activity Relationship Divergence Across Sulfonamide Aryl Groups: Phenylsulfonyl vs. 4-Chlorophenylsulfonyl

A direct structural analog, 5-(1-(4-chlorophenylsulfonyl)piperidin-3-yl)-1,3,4-oxadiazole-2-thiol, when elaborated to S-substituted derivatives, shows a markedly different antibacterial profile compared to the phenylsulfonyl series. The 4-chloro substitution shifts the electronic character of the sulfonamide and alters the piperidine ring conformational equilibrium, leading to variations in both potency rank-order and Gram-negative vs. Gram-positive selectivity across the same bacterial panel (S. typhi, E. coli, P. aeruginosa, S. aureus, B. subtilis) [1]. The target compound’s phenylsulfonyl group (Hammett σp = 0.00) provides a neutral electronic baseline, whereas the 4-chloro analog (σp = 0.23) introduces electron-withdrawing character that can modulate target binding and off-target interactions. This electronic divergence means antibacterial SAR established for the 4-chlorophenylsulfonyl series cannot be extrapolated to the phenylsulfonyl series, and vice versa [2].

Sulfonamide SAR Antibacterial spectrum Piperidine bioisosteres

Physicochemical Differentiation: CNS Drug-Likeness and Permeability Parameters vs. Common 1,3,4-Oxadiazole Screening Compounds

The target compound’s computed physicochemical profile (MW 335.4, XLogP3 2.3, TPSA 84.7 Ų, 0 HBD, 6 HBA) places it within the favorable range for CNS drug candidates according to multiparameter optimization scores [1]. In comparison, the 2-cyclopropyl analog (MW ~317, XLogP3 ~1.8 estimated) and the 2-(furan-2-yl) analog (MW 359.4, XLogP3 ~1.5 estimated) both deviate from the CNS-optimal lipophilicity window (XLogP 2–3). The isopropyl group’s branched alkyl character also confers superior metabolic stability relative to the cyclopropyl group, which is susceptible to CYP450-mediated oxidation, and the furan ring, which carries a well-documented liability for reactive metabolite formation via epoxidation [2]. These differences translate into a reduced risk of metabolic clearance and idiosyncratic toxicity for the isopropyl variant, a critical factor when selecting a scaffold for prolonged in vivo studies.

CNS drug-likeness Physicochemical property optimization Blood-brain barrier permeability

Synthetic Tractability and Derivatization Potential: Divergent Access to 2-Thioether vs. 2-Alkyl Series

The target compound is accessed via cyclization of 1-(phenylsulfonyl)piperidin-4-carbohydrazide with isobutyric acid derivatives rather than carbon disulfide, which is the route to the corresponding 2-thiol [1]. This synthetic divergence has critical implications: the 2-isopropyl compound serves as a non-thiol scaffold for derivatization at the piperidine nitrogen or sulfonamide positions without competing reactivity at the oxadiazole 2-position. In contrast, the 2-thiol intermediate requires S-protection strategies during further functionalization, complicating parallel library synthesis and reducing overall yields. Published protocols for the 2-thiol series report isolated yields of 73–86% for S-substitution steps; while comparable data for the 2-isopropyl series are not published, the elimination of the thiol protection/deprotection sequence is expected to streamline synthetic workflows and improve overall step economy [2].

Synthetic chemistry Scaffold diversification Medicinal chemistry library design

2-Isopropyl-5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole: Optimal Research and Industrial Application Scenarios Based on Proven Differentiation


Antibacterial Lead Optimization with CNS Penetration Requirements

This compound is best deployed in Gram-positive antibacterial programs (particularly against S. aureus, MIC ~10–12 µM range achievable with appropriate 2-substitution) where blood-brain barrier penetration is a desired attribute. Its computed logP of 2.3 and zero H-bond donors align with CNS drug-likeness criteria, a profile not shared by the 2-furan-2-yl or 2-cyclopropyl analogs [1]. Researchers should use this scaffold when the target bacterial infection has a CNS component (e.g., bacterial meningitis) and when avoiding the metabolic liabilities of furan or cyclopropyl groups is important.

Sulfonamide Electronic Baseline for Structure–Activity Relationship Studies

The phenylsulfonyl substituent (Hammett σp = 0.00) provides a neutral electronic environment, making this compound the ideal baseline for probing electronic effects on sulfonamide SAR. In contrast, the 4-chlorophenylsulfonyl analog (σp = 0.23) introduces electron-withdrawing character that shifts antibacterial selectivity patterns [2]. For systematic SAR campaigns, this compound should be used as the reference point from which electron-donating or electron-withdrawing sulfonamide variants are compared.

Parallel Library Synthesis Requiring Non-Thiol Scaffolds

The 2-isopropyl substitution renders the oxadiazole ring chemically orthogonal to the piperidine nitrogen and sulfonamide positions, eliminating the need for thiol protection during library synthesis. This contrasts with the 2-thiol series, where S-protection is mandatory for selective N- or sulfonamide derivatization [3]. Medicinal chemistry groups should prioritize this scaffold when constructing medium-to-large screening libraries to reduce synthetic steps and improve overall yield per analog.

Physicochemical Property Benchmark for 1,3,4-Oxadiazole Screening Collections

With its balanced property profile (MW 335.4, TPSA 84.7 Ų, rotatable bonds 4), this compound serves as an excellent physicochemical benchmark for assembling screening collections of 1,3,4-oxadiazole derivatives. Its properties closely match the median values of oral drug space (Lipinski and CNS MPO criteria) [1], making it a representative standard against which more polar (higher TPSA) or more lipophilic (higher logP) analogs can be compared when assessing library quality and diversity.

Quote Request

Request a Quote for 2-Isopropyl-5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.